Erycristagallin
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Overview
Description
Erycrystagallin: is a naturally occurring isoflavonoid compound isolated from the bark of certain Erythrina species. It has garnered attention due to its diverse biological activities, including antimicrobial and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of erycrystagallin typically involves the extraction from the bark of Erythrina species using organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate erycrystagallin .
Industrial Production Methods: The use of high-performance liquid chromatography (HPLC) and other advanced purification techniques would be essential to obtain erycrystagallin in pure form .
Chemical Reactions Analysis
Types of Reactions: : Erycrystagallin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Erycrystagallin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under controlled conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms of erycrystagallin .
Scientific Research Applications
Chemistry: : Erycrystagallin is used as a model compound in studies of isoflavonoid chemistry and synthesis. Its unique structure makes it a valuable subject for exploring reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: : Erycrystagallin has shown potential in various biological applications. It exhibits antimicrobial activity against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents . Additionally, its anti-inflammatory properties are being investigated for potential therapeutic applications in treating inflammatory diseases .
Industry: : In the industrial sector, erycrystagallin’s properties are being explored for use in developing natural preservatives and additives for food and cosmetic products .
Mechanism of Action
Erycrystagallin exerts its effects through multiple molecular targets and pathways. It inhibits the activity of phospholipase A2, an enzyme involved in the inflammatory response, thereby reducing inflammation . Additionally, erycrystagallin interferes with bacterial uptake of essential nutrients, leading to antimicrobial effects . Molecular docking studies have shown that erycrystagallin can bind to multiple target proteins, indicating a multi-target mechanism of action .
Comparison with Similar Compounds
Similar Compounds: : Erycrystagallin is structurally similar to other isoflavonoids such as abyssinone V and 4’-hydroxy-6,3’,5’-triprenylisoflavonone . These compounds also exhibit antimicrobial and anti-inflammatory properties.
Uniqueness: : What sets erycrystagallin apart is its higher potency in inhibiting phospholipase A2 and its broader spectrum of antimicrobial activity . This makes it a more promising candidate for developing new therapeutic agents compared to its analogs.
Conclusion
Erycrystagallin is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and biological activities make it a valuable subject for ongoing research and development.
Properties
Molecular Formula |
C25H26O4 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2,10-bis(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
InChI |
InChI=1S/C25H26O4/c1-14(2)5-7-16-11-19-23(12-22(16)27)28-13-20-17-9-10-21(26)18(8-6-15(3)4)24(17)29-25(19)20/h5-6,9-12,26-27H,7-8,13H2,1-4H3 |
InChI Key |
VNTSSLCFFUCTNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3=C2OC4=C3C=CC(=C4CC=C(C)C)O)C |
Synonyms |
3,9-dihydroxy-2,10-di(gamma,gamma-dimethylallyl)-6a,11a-dehydropterocarpan erycristagallin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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